![molecular formula C13H16N2O3S B273238 2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, commonly known as DMSPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is known for its unique chemical structure, which makes it an attractive molecule for research purposes.
作用機序
The mechanism of action of DMSPE is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In particular, DMSPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMSPE has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMSPE has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. In particular, DMSPE has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases. Additionally, DMSPE has been shown to scavenge free radicals and inhibit lipid peroxidation, which are known to contribute to oxidative stress and tissue damage.
実験室実験の利点と制限
DMSPE has several advantages for use in lab experiments, including its relatively simple synthesis, low toxicity, and broad range of potential applications. However, there are also limitations to its use, including its limited solubility in water and its potential for non-specific interactions with cellular components.
将来の方向性
There are several future directions for research on DMSPE, including the development of new synthetic methods for its production, the investigation of its potential applications in medicine and other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of DMSPE for various applications, as well as its potential side effects and toxicity.
合成法
The synthesis of DMSPE can be achieved through several methods, including the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole. Another method involves the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole and sodium hydride.
科学的研究の応用
DMSPE has been extensively studied for its potential applications in various fields, including medicine, chemistry, and biology. In medicine, DMSPE has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In chemistry, DMSPE has been used as a reagent for the synthesis of various compounds, including sulfonamides and heterocyclic compounds. In biology, DMSPE has been shown to exhibit activity against various microorganisms, making it a promising candidate for the development of new antibiotics.
特性
製品名 |
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether |
|---|---|
分子式 |
C13H16N2O3S |
分子量 |
280.34 g/mol |
IUPAC名 |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3 |
InChIキー |
NKUJLODXYQNOQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



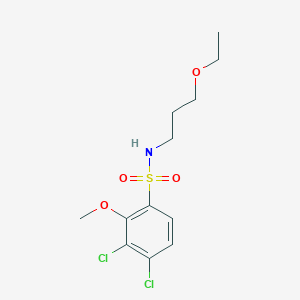

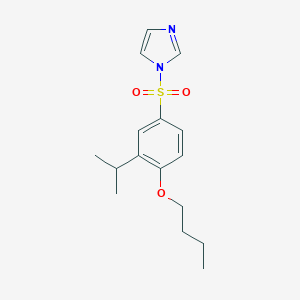

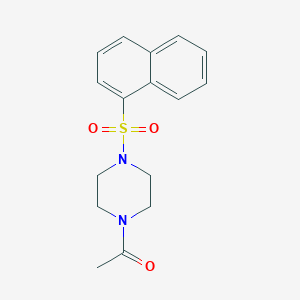
![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)
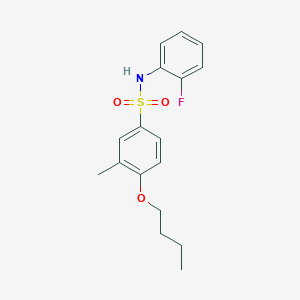



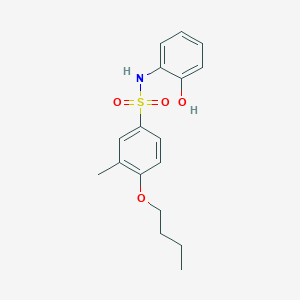
![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)

